molecular formula C13H9BrFNO4 B2803872 [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 437725-78-5

[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2803872
CAS No.: 437725-78-5
M. Wt: 342.12
InChI Key: DZKDIDFXPYLWKA-UHFFFAOYSA-N
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Description

[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound that features a combination of fluorophenyl, carbamoyl, and bromofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 2-fluoroaniline with methyl chloroformate to form the intermediate [(2-Fluorophenyl)carbamoyl]methyl chloride. This intermediate is then reacted with 5-bromofuran-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while hydrolysis can produce carboxylic acids and alcohols .

Scientific Research Applications

[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and carbamoyl groups can interact with enzymes and receptors, modulating their activity. The bromofuran moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the presence of both fluorophenyl and bromofuran moieties, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-4-2-1-3-8(9)15/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKDIDFXPYLWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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